4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its applications across various scientific fields. This compound's structure comprises a bromine atom, a difluoromethoxy group, a benzothiazole ring, a pyrazole ring, and a carboxamide group, making it a multifaceted molecule with unique properties.
Properties
IUPAC Name |
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N4O2S/c1-20-5-7(14)10(19-20)11(21)18-13-17-8-3-2-6(22-12(15)16)4-9(8)23-13/h2-5,12H,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJLEMUSNBGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthesis starts with the formation of the benzothiazole ring, followed by the introduction of the difluoromethoxy group. The pyrazole ring is then synthesized, and the bromine atom is introduced through bromination. The final step involves the formation of the carboxamide group through amidation.
Industrial Production Methods
Industrial production of this compound often employs efficient catalytic processes and high-yield reaction conditions. Optimized methods include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution reactions: : where the bromine atom can be replaced by other functional groups.
Oxidation: : where the compound can be oxidized to form different products.
Reduction: : primarily aimed at reducing the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents include:
Nucleophiles: for substitution reactions.
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Major Products
Major products formed include:
Substituted derivatives with different functional groups replacing the bromine atom.
Oxidized forms with altered ring structures.
Aminated products from the reduction of the carboxamide group.
Scientific Research Applications
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide finds applications in:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential as a bioactive molecule in drug design and development.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with biological targets. It binds to enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and bromine groups enhances its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Compared to similar compounds like:
4-bromo-1-methyl-1H-pyrazole-3-carboxamide
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. Its specific structure allows for unique interactions with biological targets, enhancing its potential in scientific research and application fields.
There you have it! A deep dive into the world of this intriguing compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
